

1-(2-Piperidin-1-yl-ethyl)-piperazine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Piperidin-1-yl-ethyl)-piperazine

Cat. No.: B1363478

[Get Quote](#)

An In-Depth Technical Guide to **1-(2-Piperidin-1-yl-ethyl)-piperazine**

Introduction

The landscape of modern drug discovery is profoundly shaped by the strategic use of heterocyclic scaffolds that confer advantageous physicochemical and pharmacological properties to novel molecular entities. Among these, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational building blocks in the architecture of a vast array of pharmaceuticals.^{[1][2]} The compound **1-(2-Piperidin-1-yl-ethyl)-piperazine** represents a quintessential example of a bifunctional molecular scaffold, integrating the distinct characteristics of both moieties. This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental identifiers, physicochemical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols, providing a holistic understanding of its utility and significance.

Core Compound Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research. **1-(2-Piperidin-1-yl-ethyl)-piperazine** is a diamine featuring a piperidine ring linked via an ethyl bridge to a piperazine

ring. This unique structure combines the lipophilic, higher basicity of piperidine with the more hydrophilic, dual-amine functionality of piperazine.[1]

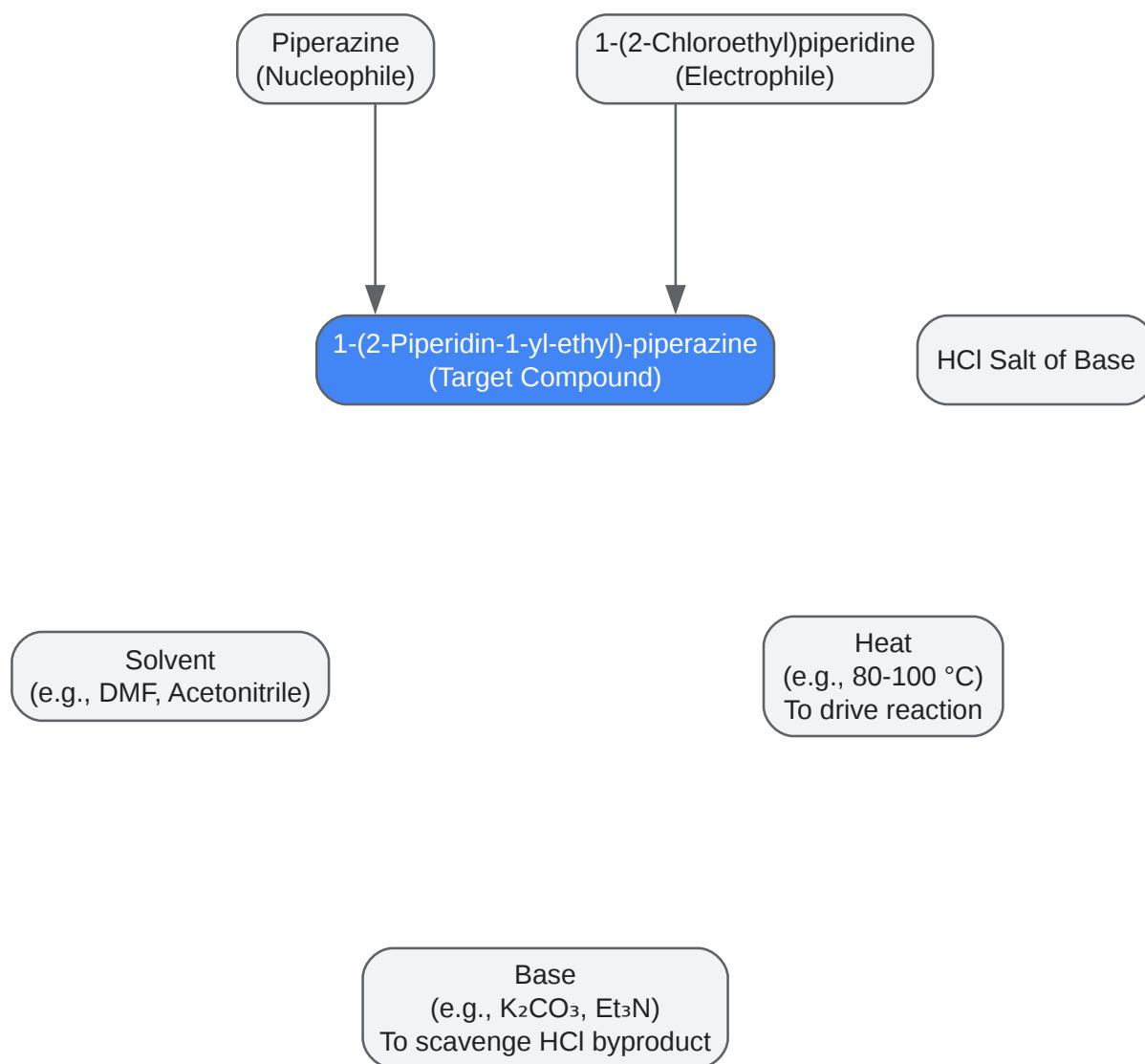
Key Identifiers

The primary identifiers for this compound are summarized below for clarity and unambiguous reference.

Identifier	Value	Source(s)
CAS Number	22763-65-1	
IUPAC Name	1-(2-(Piperidin-1-yl)ethyl)piperazine	N/A
Molecular Formula	C ₁₁ H ₂₃ N ₃	[3]
Molecular Weight	197.33 g/mol	[3]
MDL Number	MFCD01075189	
SMILES	C1CCN(CC1)CCN2CCNCC2	[3]
InChI Key	JOXMSOKQNJLNEN-UHFFFAOYSA-N	[3]

Physicochemical Data

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from its constituent parts and related structures. The presence of two distinct basic nitrogen centers (one in the piperidine ring, one in the piperazine ring) suggests it will be readily soluble in acidic aqueous solutions. The piperazine moiety, in particular, is known to enhance aqueous solubility, a desirable trait in drug design.[4]


Synthesis and Mechanistic Rationale

The synthesis of **1-(2-Piperidin-1-yl-ethyl)-piperazine** is typically achieved through nucleophilic substitution, a fundamental reaction in organic chemistry. The strategic choice of reactants is critical for achieving a high yield and purity.

General Synthetic Approach

A common and efficient method involves the N-alkylation of piperazine with a suitable 2-(piperidin-1-yl)ethyl electrophile. The most direct precursor is 1-(2-chloroethyl)piperidine. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group.

The workflow for this synthesis is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(2-Piperidin-1-yl-ethyl)-piperazine**.

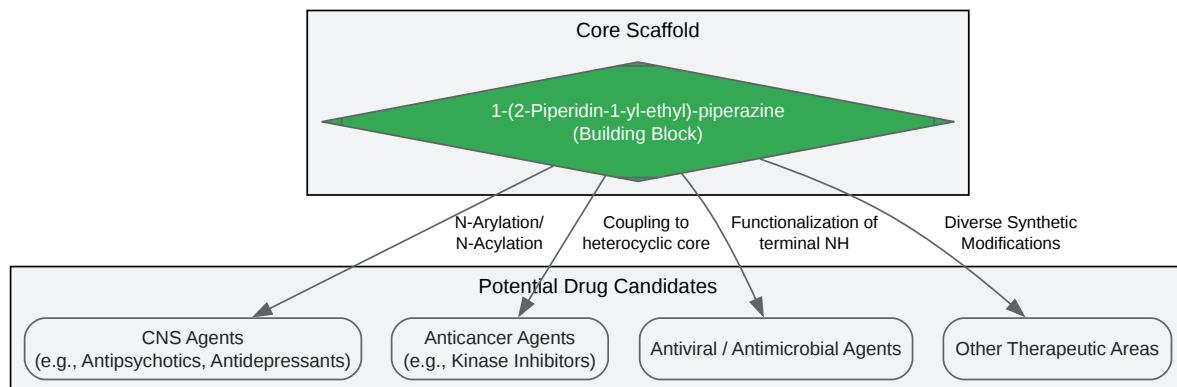
Experimental Protocol: N-Alkylation of Piperazine

This protocol provides a representative, step-by-step methodology for the synthesis.

Materials:

- Piperazine (2 equivalents)
- 1-(2-Chloroethyl)piperidine hydrochloride (1 equivalent)
- Potassium carbonate (K_2CO_3) (3 equivalents)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:


- Reaction Setup: To a round-bottom flask, add piperazine, 1-(2-chloroethyl)piperidine hydrochloride, and potassium carbonate.
- Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.
- Heating: Heat the reaction mixture to 125°C and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[\[5\]](#)
 - Rationale: The use of a polar aprotic solvent like DMF facilitates the S_N2 reaction. An excess of piperazine can also act as the base, but an inorganic base like K_2CO_3 is often preferred to drive the reaction to completion by neutralizing the generated HCl.[\[6\]](#) Heating is necessary to overcome the activation energy of the reaction.

- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel to afford the pure **1-(2-Piperidin-1-yl-ethyl)-piperazine**.

Applications in Research and Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in the structure of marketed drugs.^{[4][7]} It is valued for its ability to improve pharmacokinetic properties, particularly aqueous solubility, and for providing a versatile scaffold to orient pharmacophoric groups.^[7] The piperidine ring is also a cornerstone in drug design, often contributing to receptor binding and CNS penetration.^{[1][2]}

The combination of these two rings in **1-(2-Piperidin-1-yl-ethyl)-piperazine** makes it a highly valuable building block for creating molecules with complex pharmacological profiles. Its primary application is as an intermediate or fragment in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).^[8]

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for developing diverse therapeutic agents.

The terminal secondary amine on the piperazine ring provides a reactive handle for a wide range of chemical transformations, including:

- Reductive Amination: To introduce further alkyl substituents.[\[6\]](#)
- N-Arylation: Using methods like the Buchwald-Hartwig amination to couple aromatic or heteroaromatic rings.[\[7\]](#)
- Amide Bond Formation: By reacting with carboxylic acids or acid chlorides to form amides.[\[9\]](#)
- Urea/Thiourea Formation: Through reaction with isocyanates or isothiocyanates.

These modifications allow chemists to systematically explore the chemical space around this core structure to optimize binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a desired biological target.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-(2-Piperidin-1-yl-ethyl)-piperazine** is not widely available, the safety profile can be inferred from related piperazine and amine compounds. Piperazine itself is classified as a flammable solid that causes severe skin burns and eye damage and may cause allergic reactions.[\[10\]](#)

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[\[11\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[12\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
- In case of Exposure:

- Skin Contact: Immediately wash off with soap and plenty of water.[10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

1-(2-Piperidin-1-yl-ethyl)-piperazine is a synthetically accessible and highly versatile chemical scaffold. By merging the distinct and advantageous properties of both the piperidine and piperazine heterocycles, it serves as a valuable starting point and intermediate for the synthesis of novel compounds in medicinal chemistry. Its utility in constructing libraries of potential therapeutic agents for a wide range of diseases underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Piperazine synthesis](http://organic-chemistry.org) [organic-chemistry.org]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbino.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [1-(2-Piperidin-1-yl-ethyl)-piperazine CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363478#1-2-piperidin-1-yl-ethyl-piperazine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com